molecular formula C18H13NO3S2 B4624760 4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid

4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid

Cat. No.: B4624760
M. Wt: 355.4 g/mol
InChI Key: RQIMURSJHHHLHO-GDNBJRDFSA-N
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Description

4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid is a complex organic compound that features a thiazole ring, a benzylthio group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions where a benzyl halide reacts with a thiol.

    Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with a benzoic acid derivative through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzylthio group.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring and benzylthio group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share the thiazole ring structure.

    Benzylthio Compounds: Compounds like benzylthiol and benzylthioether have similar benzylthio groups.

    Benzoic Acid Derivatives: Compounds such as methyl benzoate and ethyl benzoate are structurally related.

Uniqueness

4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the benzylthio group in a single molecule is relatively rare, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(Z)-(2-benzylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S2/c20-16(21)14-8-6-12(7-9-14)10-15-17(22)24-18(19-15)23-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIMURSJHHHLHO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC3=CC=C(C=C3)C(=O)O)C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=N/C(=C\C3=CC=C(C=C3)C(=O)O)/C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid
Reactant of Route 2
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid
Reactant of Route 3
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid
Reactant of Route 5
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid
Reactant of Route 6
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid

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